molecular formula C19H24N2O3S B2887707 N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide CAS No. 1396747-32-2

N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2887707
CAS No.: 1396747-32-2
M. Wt: 360.47
InChI Key: CLZYBMDNQYURLB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Thiophene Group: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the piperidine ring using coupling reagents like EDCI or DCC.

    Attachment of the Dimethoxyphenyl Group: The final step generally involves the acylation of the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biology: The compound could be used in studies investigating receptor binding and signal transduction pathways.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
  • N-(3,4-dimethoxyphenyl)-2-(4-(furan-2-yl)piperidin-1-yl)acetamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, may offer advantages in terms of electronic properties and binding affinity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-16-6-5-15(12-17(16)24-2)20-19(22)13-21-9-7-14(8-10-21)18-4-3-11-25-18/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZYBMDNQYURLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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